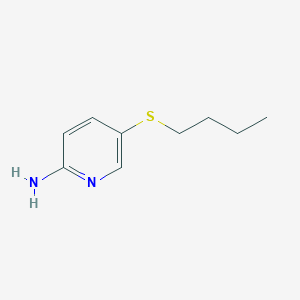
5-(Butylsulfanyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butylsulfanyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a butylsulfanyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylsulfanyl)pyridin-2-amine typically involves the introduction of the butylsulfanyl group to a pyridine ring followed by the amination at the 2-position. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a butylthiol in the presence of a base. The reaction conditions often involve solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Butylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated pyridine derivatives and nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Butylsulfanyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Butylsulfanyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The butylsulfanyl group can influence the compound’s lipophilicity and binding affinity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)pyridin-2-amine
- 5-(Ethylsulfanyl)pyridin-2-amine
- 5-(Propylsulfanyl)pyridin-2-amine
Uniqueness
5-(Butylsulfanyl)pyridin-2-amine is unique due to the length of its butylsulfanyl chain, which can affect its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its shorter-chain analogs and can influence its suitability for specific applications.
Biological Activity
Biological Activity Overview
While comprehensive studies specifically targeting the biological activity of 5-(Butylsulfanyl)pyridin-2-amine are sparse, several related compounds within the aminopyridine class have demonstrated notable biological activities:
- Antimicrobial Activity: Compounds similar to this compound have been shown to possess antimicrobial properties, particularly against fungal strains. For instance, modifications in the pyridine structure have led to enhanced antifungal activities in some derivatives .
- Neuroprotective Effects: Some aminopyridines are known for their neuroprotective effects, which could be a potential area for research regarding this compound. The structural similarities with other neuroprotective agents suggest it may exhibit similar properties.
- COX Inhibition: Certain analogues in the aminopyridine family have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Research indicates that modifications in the pyridine structure can lead to selective inhibition of COX-1 or COX-2 enzymes .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with other structurally related compounds is useful.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminopyridine | Amino group at position 2 | Basic properties; used in pharmaceuticals |
| 3-Aminopyridine | Amino group at position 3 | Different reactivity patterns |
| 4-Aminopyridine | Amino group at position 4 | Known for neuroprotective effects |
| 5-(Methylthio)pyridin-2-amine | Methylthio instead of butylthio | Different solubility characteristics |
| 3-(Butylthio)pyridin-2-amines | Butylthio at position 3 | Altered biological activity |
This table illustrates how variations in substituents can lead to differing properties and activities among aminopyridine derivatives.
Case Studies and Research Findings
-
Antifungal Activity Study:
A study on pyrimidine derivatives indicated that modifications in hydrophobic side chains could enhance antifungal activity against common strains. This suggests that similar modifications in this compound could yield beneficial results against fungal infections . -
Neuroprotective Effects:
Research into other aminopyridines has shown promising results in neuroprotection, particularly in models of neurodegenerative diseases. Investigating the neuroprotective potential of this compound could reveal new therapeutic avenues . -
COX Inhibition:
The evaluation of COX inhibitors has highlighted the potential for certain aminopyridines to selectively inhibit COX enzymes, which could be relevant for developing anti-inflammatory medications based on the structure of this compound .
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
5-butylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2S/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3,(H2,10,11) |
InChI Key |
MNKZRJCKRUBKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















